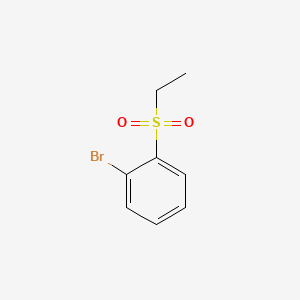
1-Bromo-2-(ethanesulfonyl)benzene
Übersicht
Beschreibung
“1-Bromo-2-(ethanesulfonyl)benzene” is a chemical compound with the molecular formula C8H9BrO2S . It has a molecular weight of 249.13 .
Molecular Structure Analysis
The InChI code for “1-Bromo-2-(ethanesulfonyl)benzene” is 1S/C8H9BrO2S/c1-2-12(10,11)8-6-4-3-5-7(8)9/h3-6H,2H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.
Wissenschaftliche Forschungsanwendungen
Ring Halogenations of Polyalkylbenzenes : 1-Bromo-2,5-pyrrolidinedione (NBS) and 1-chloro-2,5-pyrrolidinedione (NCS) have been used for ring halogenations of polyalkylbenzenes, with [hydroxy(tosyloxy)iodo]benzene acting effectively as a catalyst with NBS. This process enables the preparation of mixed halogenated compounds like 2-bromo-4-iodo-1,3,5-trimethylbenzene in high yield (Bovonsombat & Mcnelis, 1993).
Synthesis of Ethynylferrocene Compounds : New compounds such as 1,3-dibromo-5-(ferrocenylethynyl)benzene have been synthesized via palladium-catalyzed cross-coupling reactions. Electrochemical studies indicate chemically reversible oxidations, showing the potential for these compounds in electronic and catalytic applications (Fink et al., 1997).
Development of Functionalized Benzenes : Efficient methods for the synthesis of functionalized 4-R-1,2-bis(trimethylsilyl)benzenes have been developed, starting from 1,2-bis(trimethylsilyl)acetylene/5-bromopyran-2-one. These compounds are key for synthesizing benzyne precursors, Lewis acid catalysts, and certain luminophores (Reus et al., 2012).
Crystal Structures of Bromo- and Iodo- Derivatives : Studies of the crystal structures of 1-bromo and 1-iodo derivatives of 3,5-bis(1,3-oxazolin-2-yl)benzene have revealed important supramolecular features like hydrogen bonding and π–π interactions, which are significant for understanding molecular interactions in solid-state chemistry (Stein, Hoffmann, & Fröba, 2015).
Synthesis and Fluorescence Properties : The synthesis of 1-Bromo-4-(2,2-diphenylvinyl)benzene and its photoluminescence properties in both solution and solid state have been investigated, revealing interesting aspects of its potential use in materials science, especially for light-emitting applications (Zuo-qi, 2015).
Synthesis and Thermolysis Studies : Research on 2-(Phenylthio)ethanesulfonyl chloride, a major product in the reaction of various compounds, has offered insights into the thermolysis and rearrangement processes of these chemical reactions, which is vital for understanding complex organic synthesis mechanisms (King & Khemani, 1985).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 1-Bromo-2-(ethanesulfonyl)benzene is the benzene ring . The benzene ring is a key structural component in many organic compounds and plays a crucial role in various chemical reactions .
Mode of Action
1-Bromo-2-(ethanesulfonyl)benzene interacts with its target through a process known as electrophilic aromatic substitution . This process involves the electrophile (in this case, the bromine atom) forming a sigma-bond with the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The interaction of 1-Bromo-2-(ethanesulfonyl)benzene with the benzene ring affects the electrophilic aromatic substitution pathway . This pathway is crucial for the formation of various organic compounds. The downstream effects include the generation of new compounds with altered properties, which can be utilized in various chemical reactions .
Pharmacokinetics
The molecular weight of the compound is 24913 , which may influence its absorption and distribution in the body
Result of Action
The molecular effect of 1-Bromo-2-(ethanesulfonyl)benzene’s action is the formation of a substituted benzene ring . This can lead to the creation of new organic compounds with different properties On a cellular level, these new compounds could potentially interact with various biomolecules, influencing cellular processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Bromo-2-(ethanesulfonyl)benzene. For instance, the presence of a polar solvent can help stabilize the transition state and carbocation intermediate, speeding up the rate of electrophilic aromatic substitution . Additionally, temperature and pressure conditions can also affect the reaction rate and product yield .
Eigenschaften
IUPAC Name |
1-bromo-2-ethylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2S/c1-2-12(10,11)8-6-4-3-5-7(8)9/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZRUAWFDMCXDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00712439 | |
| Record name | 1-Bromo-2-(ethanesulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00712439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-(ethanesulfonyl)benzene | |
CAS RN |
1299474-17-1 | |
| Record name | 1-Bromo-2-(ethanesulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00712439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methylimidazo[1,2-A]pyridin-2-amine](/img/structure/B578509.png)




![5-Bromo-1-(tert-butyl)-6-ethoxy-1H-benzo[d]imidazole](/img/structure/B578516.png)
![5-Bromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B578520.png)

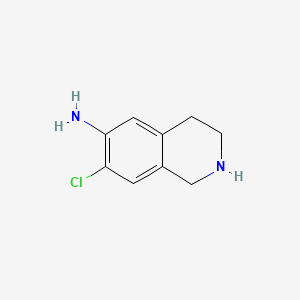
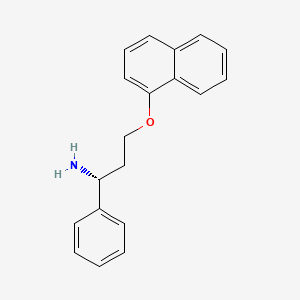
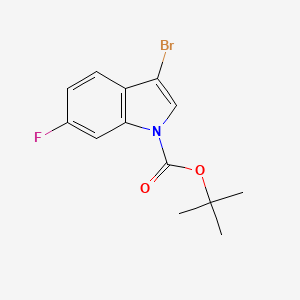
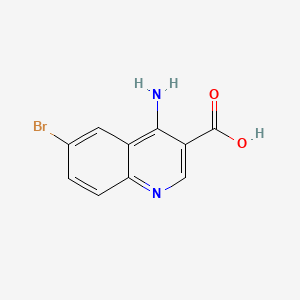
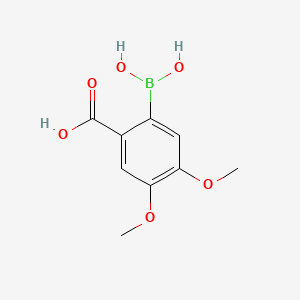
![Methyl 3-bromo-1H-pyrazolo[3,4-B]pyridine-5-carboxylate](/img/structure/B578530.png)